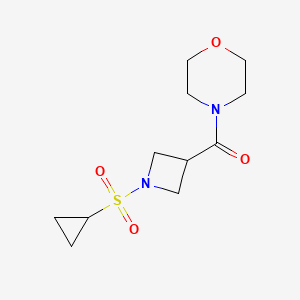
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone, also known as CSAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. CSAM is a small molecule inhibitor that has been shown to have promising results in preclinical studies for the treatment of cancer and other diseases. In
Applications De Recherche Scientifique
Synthesis of Substituted Azetidinones
The research by Jagannadham et al. (2019) explores the synthesis of substituted azetidinones, which are crucial scaffolds in medicinal chemistry due to their biological and pharmacological potencies. The study outlines the design and synthesis of azetidinones with sulfonamide rings, highlighting their importance in various naturally occurring alkaloids and pharmaceuticals. This research underscores the potential application of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" in synthesizing biologically active compounds (Jagannadham et al., 2019).
Asymmetric Synthesis Applications
Kopach et al. (2015) discuss the practical asymmetric synthesis of a key intermediate for edivoxetine·HCl, showcasing the use of morpholino methanone structures in developing novel synthetic routes. This study emphasizes the importance of chirality in the synthesis process and the potential of such compounds in creating high-purity pharmaceutical intermediates (Kopach et al., 2015).
Click-Chemistry in Synthesis
Contini and Erba (2012) explore a click-chemistry approach to azacycloalkene monosulfonyl diamines, leveraging the reactivity of morpholino enamines. This study highlights the efficiency and yield of the click-chemistry methodology in synthesizing uncommon structures, potentially including derivatives of "this compound" (Contini & Erba, 2012).
Synthesis of Orthogonally Protected Morpholines
Marlin (2017) describes the stereoselective synthesis of orthogonally protected morpholines from chiral epoxides. The study demonstrates a novel approach to synthesizing differentially protected morpholine derivatives, which could extend to the synthesis of related compounds like "this compound" (Marlin, 2017).
Antioxidative and Anti-inflammatory Properties
Makkar and Chakraborty (2018) investigate a previously undescribed antioxidative morpholinone alkaloid from red seaweed, showcasing the potential antioxidative and anti-inflammatory properties of morpholinone derivatives. This suggests that compounds like "this compound" may have bioactive potential in pharmaceutical applications (Makkar & Chakraborty, 2018).
Propriétés
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c14-11(12-3-5-17-6-4-12)9-7-13(8-9)18(15,16)10-1-2-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLPFLPHCJRDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
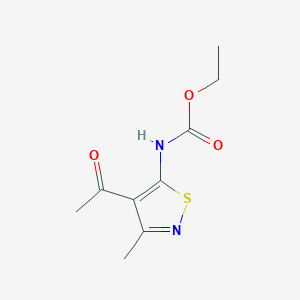
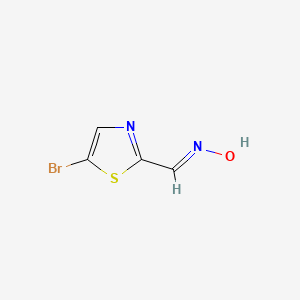
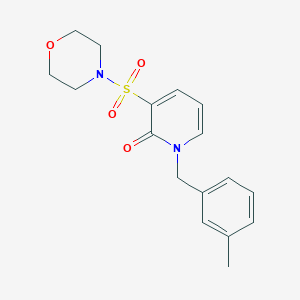

![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)

![2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2495314.png)
![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
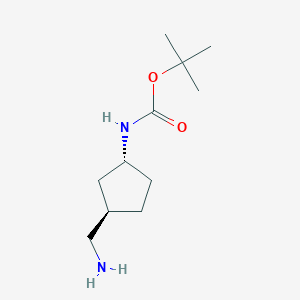
![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)